REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1O)[C:6]#[N:7].[CH:12](N(C(C)C)CC)(C)[CH3:13].S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C([Sn](CC)(CC)CC)C.[Li+].[Cl-]>C(Cl)Cl.CN(C=O)C.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH2:12][CH3:13])[C:6]#[N:7] |f:4.5,8.9.10|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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COC=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
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3 mL
|
Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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Quantity
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67 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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2.7 mL
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Type
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reactant
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Smiles
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S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
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Name
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oil
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Quantity
|
2.7 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
3.8 mL
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Type
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reactant
|
Smiles
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C(C)[Sn](CC)(CC)CC
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Name
|
|
Quantity
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1.22 g
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Type
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reactant
|
Smiles
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[Li+].[Cl-]
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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0.491 g
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Type
|
catalyst
|
Smiles
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[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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stirred at −78° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured into a separatory funnel
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Type
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ADDITION
|
Details
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containing a few pieces of ice
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Type
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CUSTOM
|
Details
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partitioned between ice water and ether
|
Type
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WASH
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Details
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The organic phase was washed with 1N HCl
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Type
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DRY_WITH_MATERIAL
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Details
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10% Na2CO3, dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
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to yield a pale yellow oil
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Type
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TEMPERATURE
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Details
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the system was heated to 80° C. for 1 h in an oil bath
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The mixture was partitioned between saturated NaHCO3 and EtOAc
|
Type
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WASH
|
Details
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The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
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The crude material was purified by gradient elution on silica gel (0 to 20% EtOAc in hexanes)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |